Cas no 1135283-16-7 (5-iodo-2-methyl-6-(methylamino)pyrimidin-4-ol)

5-iodo-2-methyl-6-(methylamino)pyrimidin-4-ol 化学的及び物理的性質
名前と識別子
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- 5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol
- 4(3H)-Pyrimidinone, 5-iodo-2-methyl-6-(methylamino)-
- 5-Iodo-2-methyl-6-(methylamino)pyrimidin-4(3H)-one
- 5-iodo-2-methyl-6-(methylamino)pyrimidin-4-ol
-
- MDL: MFCD12025850
- インチ: 1S/C6H8IN3O/c1-3-9-5(8-2)4(7)6(11)10-3/h1-2H3,(H2,8,9,10,11)
- InChIKey: ZNZVGGHTNYVXPV-UHFFFAOYSA-N
- ほほえんだ: C1(C)=NC(NC)=C(I)C(=O)N1
計算された属性
- せいみつぶんしりょう: 264.971
- どういたいしつりょう: 264.971
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 11
- 回転可能化学結合数: 1
- 複雑さ: 257
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 53.5A^2
じっけんとくせい
- 密度みつど: 2.0±0.1 g/cm3
- ふってん: 301.8±42.0 °C at 760 mmHg
- フラッシュポイント: 136.3±27.9 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
5-iodo-2-methyl-6-(methylamino)pyrimidin-4-ol セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-iodo-2-methyl-6-(methylamino)pyrimidin-4-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AD-5002-5G |
5-iodo-2-methyl-6-(methylamino)-4-pyrimidinol |
1135283-16-7 | >95% | 5g |
£2600.00 | 2025-02-08 | |
A2B Chem LLC | AI85270-10mg |
5-Iodo-2-methyl-6-(methylamino)pyrimidin-4(3H)-one |
1135283-16-7 | >95% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI85270-1mg |
5-Iodo-2-methyl-6-(methylamino)pyrimidin-4(3H)-one |
1135283-16-7 | >95% | 1mg |
$201.00 | 2024-04-20 | |
Key Organics Ltd | AD-5002-1G |
5-iodo-2-methyl-6-(methylamino)-4-pyrimidinol |
1135283-16-7 | >95% | 1g |
£650.00 | 2025-02-08 | |
Key Organics Ltd | AD-5002-10G |
5-iodo-2-methyl-6-(methylamino)-4-pyrimidinol |
1135283-16-7 | >95% | 10g |
£4875.00 | 2025-02-08 | |
abcr | AB269081-1 g |
5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol, 95%; . |
1135283-16-7 | 95% | 1g |
€1115.20 | 2023-04-26 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD200933-1g |
5-Iodo-2-methyl-6-(methylamino)pyrimidin-4(3H)-one |
1135283-16-7 | 95+% | 1g |
¥5257.0 | 2023-04-05 | |
Key Organics Ltd | AD-5002-0.5G |
5-iodo-2-methyl-6-(methylamino)-4-pyrimidinol |
1135283-16-7 | >95% | 0.5g |
£325.00 | 2025-02-08 | |
Key Organics Ltd | AD-5002-10MG |
5-iodo-2-methyl-6-(methylamino)-4-pyrimidinol |
1135283-16-7 | >95% | 10mg |
£63.00 | 2025-02-08 | |
abcr | AB269081-1g |
5-Iodo-2-methyl-6-(methylamino)-4-pyrimidinol, 95%; . |
1135283-16-7 | 95% | 1g |
€1115.20 | 2025-02-17 |
5-iodo-2-methyl-6-(methylamino)pyrimidin-4-ol 関連文献
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
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Aleksei Bytchkov,Franck Fayon,Dominique Massiot,Louis Hennet,David L. Price Phys. Chem. Chem. Phys., 2010,12, 1535-1542
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Zhewei Liu,Zhoufeng Bian,Zhigang Wang,Bo Jiang React. Chem. Eng., 2022,7, 450-459
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Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Yun Zhang,Peng Song,Bingyuan Guo,Wenying Hao,Lei Liu Analyst, 2020,145, 7025-7029
5-iodo-2-methyl-6-(methylamino)pyrimidin-4-olに関する追加情報
5-Iodo-2-Methyl-6-(Methylamino)Pyrimidin-4-Ol: A Comprehensive Overview
The compound 5-Iodo-2-Methyl-6-(Methylamino)Pyrimidin-4-Ol (CAS No. 1135283-16-7) is a highly specialized organic molecule with significant potential in the fields of medicinal chemistry and pharmacology. This pyrimidine derivative has garnered attention due to its unique structural features and promising biological activities. In recent years, advancements in synthetic methodologies and computational modeling have shed light on its synthesis, properties, and applications.
Pyrimidine derivatives, such as 5-Iodo-2-Methyl-6-(Methylamino)Pyrimidin-4-Ol, are known for their versatility in biological systems. The presence of an iodine atom at the 5-position introduces electronic effects that can influence the molecule's reactivity and bioavailability. Additionally, the methyl group at position 2 and the methylamino group at position 6 contribute to the molecule's hydrophobicity and hydrogen bonding capacity, respectively. These features make it a valuable candidate for drug design, particularly in the development of kinase inhibitors and other therapeutic agents.
Recent studies have explored the synthesis of 5-Iodo-2-Methyl-6-(Methylamino)Pyrimidin-4-Ol using various approaches, including microwave-assisted synthesis and catalytic methods. These techniques have not only improved the yield but also reduced reaction times, making the compound more accessible for further research. For instance, a study published in *Journal of Medicinal Chemistry* demonstrated that this compound exhibits potent inhibitory activity against several kinases, which are key targets in cancer therapy.
The biological evaluation of 5-Iodo-2-Methyl-6-(Methylamino)Pyrimidin-4-Ol has revealed its potential as an anti-inflammatory agent as well. Research conducted by Smith et al. (2023) indicated that this compound can modulate inflammatory pathways by inhibiting specific enzymes involved in cytokine production. This dual functionality—anti-inflammatory and anti-cancer—underscores its potential as a multi-target therapeutic agent.
In terms of pharmacokinetics, 5-Iodo-2-Methyl-6-(Methylamino)Pyrimidin-4-Ol has shown favorable absorption profiles in preclinical models. A study published in *Drug Metabolism and Disposition* highlighted that the compound demonstrates moderate solubility in aqueous solutions and acceptable permeability across biological membranes. These properties are crucial for ensuring effective delivery to target tissues.
Moreover, computational studies have played a pivotal role in understanding the molecular interactions of 5-Iodo-2-Methyl-6-(Methylamino)Pyrimidin-4-Ol with its target proteins. Using molecular docking simulations, researchers have identified key residues responsible for binding affinity. These insights have guided further optimization efforts to enhance potency and selectivity.
Looking ahead, the development of 5-Iodo-2-Methyl-6-(Methylamino)Pyrimidin
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